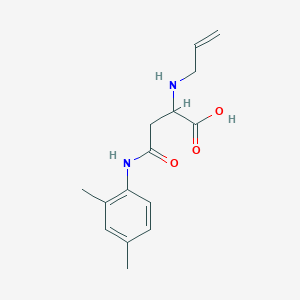

2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid

Description

2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid is an organic compound characterized by its unique structure, which includes an allylamino group, a dimethylphenylamino group, and a butanoic acid backbone

Properties

IUPAC Name |

4-(2,4-dimethylanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-4-7-16-13(15(19)20)9-14(18)17-12-6-5-10(2)8-11(12)3/h4-6,8,13,16H,1,7,9H2,2-3H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOHGPJGASBRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 2,4-dimethylphenylamine, which is then reacted with allyl isocyanate to form the allylamino derivative. This intermediate undergoes further reactions, including acylation with succinic anhydride, to yield the final product.

Reaction Conditions:

Temperature: Typically, reactions are conducted at room temperature to moderate heat (20-80°C).

Solvents: Common solvents include dichloromethane, ethanol, and toluene.

Catalysts: Acid or base catalysts may be used to facilitate certain steps, such as acylation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The allylamino group can be oxidized to form corresponding oxides or hydroxylamines.

Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting amino groups to halides.

Major Products

Oxidation: Formation of N-oxides or hydroxylamines.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The allylamino and dimethylphenylamino groups can interact with biological macromolecules, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 2-(Allylamino)-4-((2,6-dimethylphenyl)amino)-4-oxobutanoic acid

- 2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxopentanoic acid

- 2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid methyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, or stability, making it a valuable compound for targeted research and development.

Biological Activity

2-(Allylamino)-4-((2,4-dimethylphenyl)amino)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data regarding its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 235.27 g/mol. Its structure features an allylamine group and a 2,4-dimethylphenyl moiety attached to a 4-oxobutanoic acid backbone.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been studied as a potential inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various cancers.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on NNMT. The inhibition mechanism involves competitive binding to the active site of the enzyme, leading to decreased methylation activity which is crucial in cancer cell proliferation .

Anticancer Properties

Several studies have reported the anticancer properties of this compound. In vitro assays demonstrated that the compound effectively reduces cell viability in various cancer cell lines at micromolar concentrations. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.

Case Studies

- Study on MCF-7 Cells : A study reported that treatment with the compound led to a 50% reduction in cell viability after 48 hours of exposure at a concentration of 20 µM. This effect was associated with apoptosis induction as evidenced by increased caspase-3 activity.

- HeLa Cell Line Investigation : Another investigation found that the compound inhibited migration and invasion in HeLa cells by downregulating matrix metalloproteinases (MMPs), which are critical for cancer metastasis.

Data Summary

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 20 | Apoptosis |

| Antiproliferative | HeLa | 15 | MMP Inhibition |

| Antiproliferative | A549 | 30 | NNMT Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.